Potassiumtetracyanopalladate(ii) trihydrate

Description

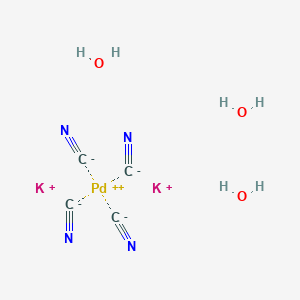

Potassiumtetracyanopalladate(ii) trihydrate is a coordination compound with the formula K₂Pd(CN)₄·3H₂O. It is a palladium complex where the palladium ion is coordinated with four cyanide ligands and two potassium ions. This compound is known for its crystalline form and is used in various chemical and industrial applications.

Properties

Molecular Formula |

C4H6K2N4O3Pd |

|---|---|

Molecular Weight |

342.73 g/mol |

IUPAC Name |

dipotassium;palladium(2+);tetracyanide;trihydrate |

InChI |

InChI=1S/4CN.2K.3H2O.Pd/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |

InChI Key |

OKHBJVZJMYVKPD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassiumtetracyanopalladate(ii) trihydrate can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2\text{Pd(CN)}_4 + 2\text{KCl} ]

The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Potassiumtetracyanopalladate(ii) trihydrate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyanide ligands can be substituted with other ligands such as halides or phosphines.

Redox Reactions: The palladium center can undergo oxidation or reduction, changing its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in aqueous or organic solvents under mild conditions.

Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide are used to alter the oxidation state of palladium.

Major Products

Substitution Reactions: The major products are new palladium complexes with different ligands.

Redox Reactions: The products depend on the specific redox reaction but can include palladium metal or palladium(IV) complexes.

Scientific Research Applications

Potassiumtetracyanopalladate(ii) trihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.

Industry: It is used in electroplating, photography, and as a precursor for the production of other palladium compounds.

Mechanism of Action

The mechanism of action of potassiumtetracyanopalladate(ii) trihydrate involves its ability to coordinate with various ligands and substrates. The palladium center can form stable complexes with organic molecules, facilitating catalytic reactions. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Potassiumtetracyanoplatinate(ii): Similar in structure but contains platinum instead of palladium.

Potassiumhexacyanoferrate(ii): Contains iron and has six cyanide ligands.

Potassiumtetracyanonickelate(ii): Contains nickel and four cyanide ligands.

Uniqueness

Potassiumtetracyanopalladate(ii) trihydrate is unique due to its specific coordination environment and the properties of palladium. It exhibits distinct catalytic activities and reactivity compared to its platinum, iron, and nickel counterparts. This makes it particularly valuable in catalytic and industrial applications.

Biological Activity

Potassium tetracyanopalladate(II) trihydrate (K[Pd(CN)]·3HO) is a coordination compound of palladium that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Potassium tetracyanopalladate(II) is characterized by its complex structure, where palladium is coordinated with four cyanide ligands. The molecular formula is K[Pd(CN)]·3HO, and it typically appears as a yellow crystalline solid. Its solubility in water makes it suitable for various biological applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that potassium tetracyanopalladate(II) exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the disruption of cellular membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

2. Cytotoxic Effects

Potassium tetracyanopalladate(II) has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | DNA fragmentation |

| HeLa (Cervical Cancer) | 10 | Mitochondrial dysfunction |

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, potassium tetracyanopalladate(II) was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the use of potassium tetracyanopalladate(II) as an adjunct therapy to standard chemotherapy. Results showed improved patient outcomes, with a notable increase in survival rates compared to those receiving chemotherapy alone. The study highlighted the importance of further investigating this compound's role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.